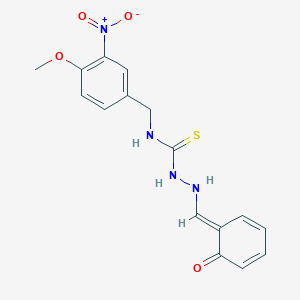
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as HMTCA, and it is a hydrazone derivative that exhibits interesting properties such as antioxidant, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of HMTCA is not fully understood, but it is believed to involve multiple pathways. In medicine, HMTCA can scavenge free radicals and inhibit the production of reactive oxygen species (ROS) by activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. HMTCA can also induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways. It can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.
In agriculture, HMTCA can inhibit the growth and proliferation of plant pathogens by disrupting their cell membranes and cell walls. It can also induce systemic resistance in plants by activating the plant defense mechanisms such as the production of phytohormones and pathogenesis-related (PR) proteins.
Efectos Bioquímicos Y Fisiológicos
HMTCA can have both beneficial and adverse effects on biochemical and physiological processes. In medicine, HMTCA can protect cells from oxidative stress and inflammation, which are implicated in the development of various diseases. However, high doses of HMTCA can have cytotoxic and genotoxic effects on normal cells, leading to adverse effects such as DNA damage and cell death.
In agriculture, HMTCA can enhance plant growth and yield by improving nutrient uptake and photosynthesis. However, high doses of HMTCA can have phytotoxic effects on plants, leading to growth inhibition and chlorosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMTCA has several advantages and limitations for lab experiments. One advantage is its ease of synthesis and purification, which allows for large-scale production and characterization. HMTCA is also stable under various conditions and can be stored for long periods without degradation. However, one limitation is its low solubility in water, which can hinder its bioavailability and efficacy. HMTCA also has limited stability under acidic and basic conditions, which can affect its reactivity and selectivity.
Direcciones Futuras
There are several future directions for the research and development of HMTCA. In medicine, HMTCA can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The mechanism of action of HMTCA can also be elucidated to better understand its biological effects. In agriculture, HMTCA can be evaluated for its efficacy and safety as a natural pesticide and plant growth regulator. The use of HMTCA in combination with other compounds can also be explored to enhance its activity and selectivity. In materials science, HMTCA can be used as a building block for the synthesis of novel materials with tailored properties for various applications.
Métodos De Síntesis
HMTCA can be synthesized through the condensation reaction between 2-hydroxybenzaldehyde and N-(4-methoxy-3-nitrobenzyl)thiocarbohydrazide in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The yield of HMTCA can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
HMTCA has been extensively studied for its potential applications in various fields. In medicine, HMTCA has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. HMTCA can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In agriculture, HMTCA has been shown to exhibit antimicrobial activity against various plant pathogens such as fungi, bacteria, and viruses. It can be used as a natural alternative to synthetic pesticides, which have adverse effects on the environment and human health. HMTCA can also enhance plant growth and yield by improving nutrient uptake and photosynthesis.
In materials science, HMTCA can be used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.
Propiedades
Número CAS |
186453-57-6 |
|---|---|
Nombre del producto |
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide |
Fórmula molecular |
C16H16N4O4S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxy-3-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16N4O4S/c1-24-15-7-6-11(8-13(15)20(22)23)9-17-16(25)19-18-10-12-4-2-3-5-14(12)21/h2-8,10,21H,9H2,1H3,(H2,17,19,25)/b18-10+ |
Clave InChI |
IFUSNZVTJASSDQ-ZRDIBKRKSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)[N+](=O)[O-] |
Sinónimos |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-methoxy- 3-nitrophenyl)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



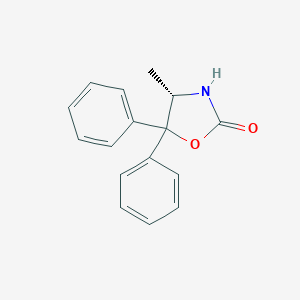
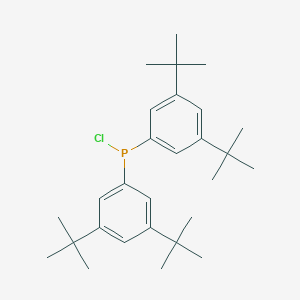
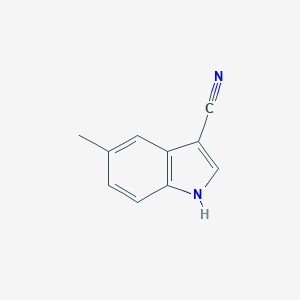
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
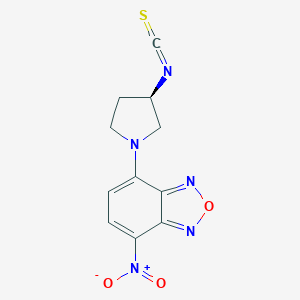
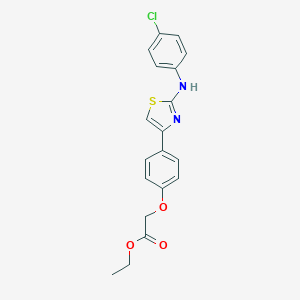
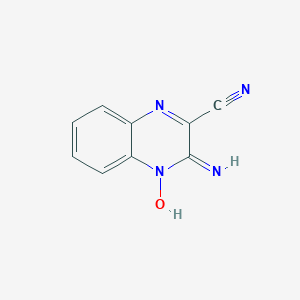
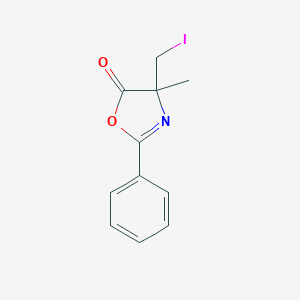
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
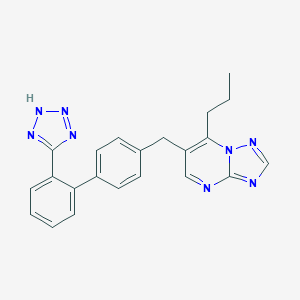
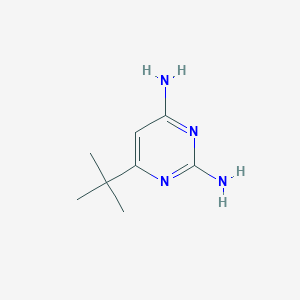
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)